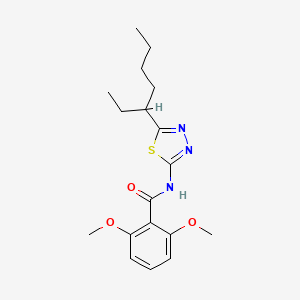
N-(5-(Heptan-3-yl)-1,3,4-thiadiazol-2-yl)-2,6-dimethoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-(Heptan-3-yl)-1,3,4-thiadiazol-2-yl)-2,6-dimethoxybenzamide is a complex organic compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties . This compound is characterized by the presence of a thiadiazole ring, a heptanyl side chain, and a dimethoxybenzamide moiety, which contribute to its unique chemical and biological properties.
Vorbereitungsmethoden
The synthesis of N-(5-(Heptan-3-yl)-1,3,4-thiadiazol-2-yl)-2,6-dimethoxybenzamide typically involves multiple steps, starting from readily available starting materialsThe reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity . Industrial production methods may involve large-scale synthesis using optimized reaction conditions and continuous flow processes to enhance efficiency and scalability .
Analyse Chemischer Reaktionen
N-(5-(Heptan-3-yl)-1,3,4-thiadiazol-2-yl)-2,6-dimethoxybenzamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reaction conditions and the nature of the reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield thiols or amines .
Wissenschaftliche Forschungsanwendungen
N-(5-(Heptan-3-yl)-1,3,4-thiadiazol-2-yl)-2,6-dimethoxybenzamide has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations . In biology, it has been studied for its antimicrobial and antifungal properties, showing potential as a therapeutic agent against resistant strains of bacteria and fungi . In medicine, it is being explored for its anticancer properties, with studies indicating its ability to inhibit the growth of certain cancer cell lines . Additionally, it has applications in the industry as a component in the formulation of agrochemicals and pharmaceuticals .
Wirkmechanismus
The mechanism of action of N-(5-(Heptan-3-yl)-1,3,4-thiadiazol-2-yl)-2,6-dimethoxybenzamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the activity of certain enzymes and proteins involved in cellular processes, leading to the disruption of metabolic pathways and cell growth . For example, its antimicrobial activity is attributed to its ability to interfere with bacterial cell wall synthesis and protein function . In cancer cells, it may induce apoptosis by targeting key signaling pathways and promoting cell cycle arrest .
Vergleich Mit ähnlichen Verbindungen
N-(5-(Heptan-3-yl)-1,3,4-thiadiazol-2-yl)-2,6-dimethoxybenzamide can be compared with other thiadiazole derivatives, such as benzo[1,2-d:4,5-d′]bis([1,2,3]thiadiazole) and its bromo derivatives . These compounds share similar structural features, including the thiadiazole ring, but differ in their side chains and functional groups. The unique combination of the heptanyl side chain and the dimethoxybenzamide moiety in this compound contributes to its distinct chemical and biological properties . While other thiadiazole derivatives may exhibit similar activities, the specific structure of this compound enhances its potency and selectivity in various applications .
Eigenschaften
CAS-Nummer |
82559-17-9 |
|---|---|
Molekularformel |
C18H25N3O3S |
Molekulargewicht |
363.5 g/mol |
IUPAC-Name |
N-(5-heptan-3-yl-1,3,4-thiadiazol-2-yl)-2,6-dimethoxybenzamide |
InChI |
InChI=1S/C18H25N3O3S/c1-5-7-9-12(6-2)17-20-21-18(25-17)19-16(22)15-13(23-3)10-8-11-14(15)24-4/h8,10-12H,5-7,9H2,1-4H3,(H,19,21,22) |
InChI-Schlüssel |
DRDBGHVHZCMPOL-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC(CC)C1=NN=C(S1)NC(=O)C2=C(C=CC=C2OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


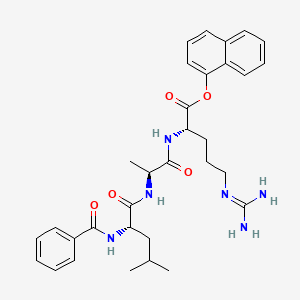
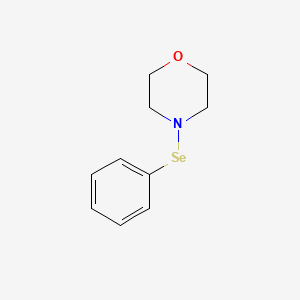
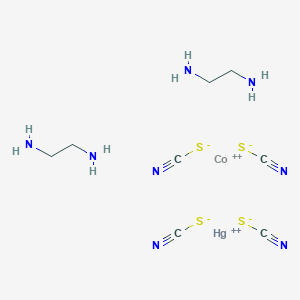
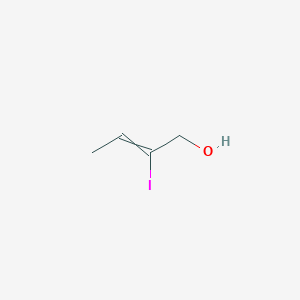
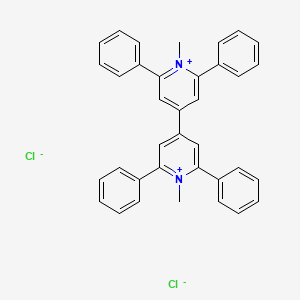
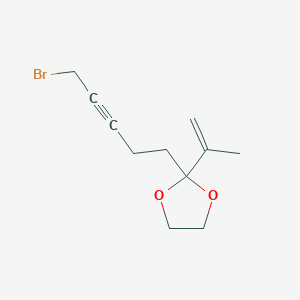
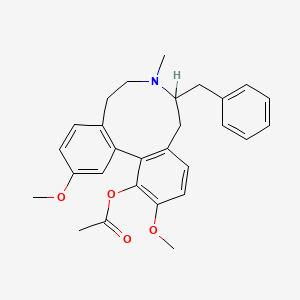
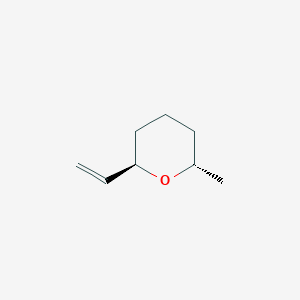
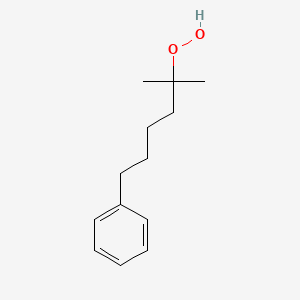
![N-[5-(2-Chloroethenesulfonyl)-2-methoxyphenyl]acetamide](/img/structure/B14422774.png)
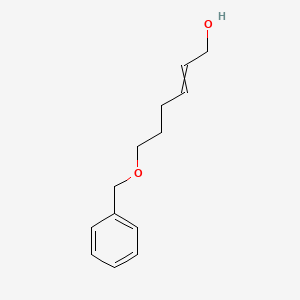
![8-[(Oxan-2-yl)oxy]oct-5-yn-4-ol](/img/structure/B14422780.png)

![2-[5-(1,3-Dithiolan-2-yl)pentyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14422786.png)
